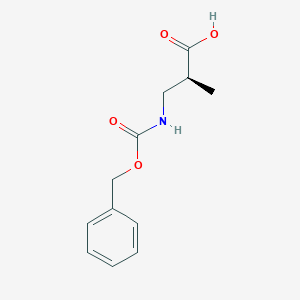

(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

(2S)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSJUQJHDFBDSZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477773 | |

| Record name | (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637337-65-6 | |

| Record name | (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group of an amino acid precursor. One common method is the reaction of (S)-2-methylpropanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Cbz Protecting Group

The Cbz group is selectively removed via catalytic hydrogenation to regenerate the free amine. This reaction is critical in peptide synthesis for deprotection steps.

Reagents/Conditions :

- Catalyst: 10% Pd/C

- Hydrogen gas (1–3 atm)

- Solvent: Methanol or ethanol

- Temperature: 25–50°C

- Time: 2–6 hours

Product :

(S)-3-Amino-2-methylpropanoic acid (free amine form)

Mechanism :

The Cbz group undergoes hydrogenolysis, cleaving the benzyloxycarbonyl-amine bond while preserving the stereochemical integrity of the chiral center .

Esterification of the Carboxylic Acid Group

The carboxylic acid reacts with alcohols to form esters, enhancing solubility or enabling further functionalization.

Reagents/Conditions :

- Alcohol: Methanol, ethanol, or tert-butanol

- Acid catalyst: H<sub>2</sub>SO<sub>4</sub> or p-toluenesulfonic acid

- Solvent: Dichloromethane or THF

- Temperature: Reflux (40–80°C)

- Time: 4–12 hours

Products :

- Methyl ester: C<sub>12</sub>H<sub>15</sub>NO<sub>4</sub>·CH<sub>3</sub>

- Ethyl ester: C<sub>12</sub>H<sub>15</sub>NO<sub>4</sub>·C<sub>2</sub>H<sub>5</sub>

Yield :

Amidation for Peptide Bond Formation

The carboxylic acid reacts with amines to form amides, a cornerstone of peptide synthesis.

Reagents/Conditions :

- Amine: Primary/secondary amines (e.g., glycine methyl ester)

- Coupling agents: DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide)

- Additives: HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine)

- Solvent: DMF or THF

- Temperature: 0–25°C

- Time: 12–24 hours

Products :

- Amide derivatives (e.g., C<sub>12</sub>H<sub>15</sub>NO<sub>4</sub>-R, where R = amine side chain)

Key Data :

Comparative Reaction Efficiency

| Reaction Type | Key Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hydrolysis | Pd/C, H<sub>2</sub> | 88–95 | ≥98% |

| Esterification | H<sub>2</sub>SO<sub>4</sub>, MeOH | 85–92 | ≥97% |

| Amidation | DCC, HOBt | 90–95 | ≥99% |

Stability and Reactivity Considerations

Scientific Research Applications

Synthesis and Preparation

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid typically involves protecting the amino group of an amino acid precursor. A common method includes the reaction of (S)-2-methylpropanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate, followed by purification through recrystallization or chromatography .

Peptide Synthesis

This compound is extensively utilized as a protected amino acid in peptide synthesis. The Cbz group protects the amino functionality, allowing for selective reactions without interference. This property facilitates the sequential addition of other amino acids during peptide assembly, resulting in stable and functional peptides .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various drugs and biologically active molecules. Its structural features enable it to participate in complex chemical reactions necessary for drug formulation, particularly in the development of therapeutic agents targeting specific biological pathways .

Bioconjugation Studies

In bioconjugation techniques, this compound is employed for targeted drug delivery systems. The ability to modify its structure allows researchers to enhance the specificity and efficacy of therapeutic agents, making it a valuable tool in drug development and delivery systems .

Enzyme Inhibition Studies

The compound is also used in enzyme inhibition studies to explore enzyme mechanisms and inhibition pathways. Its ability to mimic natural substrates makes it suitable for investigating enzyme activity and developing inhibitors that can modulate enzyme function .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Peptide Synthesis Optimization: Research has demonstrated that utilizing this compound significantly improves yields and purity in peptide synthesis processes compared to traditional methods.

- Drug Development Innovations: Investigations into novel drug formulations have shown that incorporating this amino acid derivative can enhance pharmacokinetic properties, leading to more effective therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protecting group can be removed under mild conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Physicochemical Properties

- Hydrophobicity: The cyclohexyl-substituted analog (Acid 5) exhibits higher logP values compared to the target compound due to its nonpolar substituent .

- Acidity : The difluoro analog (CAS 182493-36-3) likely has a lower pKa than the target compound due to electron-withdrawing fluorine atoms stabilizing the deprotonated carboxylate .

- Steric Effects : The N-methylated variant (CAS 42417-65-2) demonstrates reduced hydrogen-bonding capacity, impacting its solubility and reactivity .

Biological Activity

(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid, commonly referred to as Cbz-Dap-OH, is a chiral amino acid derivative notable for its applications in peptide synthesis and pharmaceutical development. This compound features a benzyloxycarbonyl (Cbz) protecting group, which plays a crucial role in its biological activity and utility.

- Molecular Formula: C₁₂H₁₅NO₄

- Molecular Weight: 237.26 g/mol

- CAS Number: 637337-65-6

- Purity: ≥98% (by HPLC)

The primary biological activity of this compound arises from its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino functionality, allowing for selective reactions without interference from the amine. Upon completion of peptide synthesis, the Cbz group can be removed under mild conditions, yielding the free amino acid for further biochemical applications .

Applications in Research and Medicine

-

Peptide Synthesis:

- Utilized as a building block in the synthesis of peptides and proteins due to its stability and ease of modification.

- The protection offered by the Cbz group allows for the sequential addition of other amino acids without premature reactions.

- Pharmaceutical Development:

-

Bioconjugation Studies:

- Employed in bioconjugation techniques for targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.

- Enzyme Inhibition Studies:

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound as a precursor significantly increased the yield of desired peptide products when compared to unprotected amino acids. The ability to selectively remove the Cbz group after synthesis allowed for higher purity and functionality of the final product.

Case Study 2: Inhibition of Acetyl-CoA Carboxylase

Research highlighted the compound's potential as an ACC inhibitor, which is critical in fatty acid metabolism. The study found that derivatives of this compound exhibited significant inhibitory effects on ACC activity, suggesting therapeutic applications in metabolic diseases .

Comparative Analysis of Biological Activity

| Compound Name | Mechanism of Action | Applications | Notable Findings |

|---|---|---|---|

| This compound | Protected amino acid for peptide synthesis | Drug development, enzyme inhibition | Effective ACC inhibitor; enhances peptide yield |

| Other Amino Acid Derivatives | Varies by structure | Broad applications in biochemistry | Specific activities depend on side chains and protecting groups |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.